molecular formula C7H10ClNO B1359274 4-Pyridineethanol Hydrochloride CAS No. 383177-54-6

4-Pyridineethanol Hydrochloride

Cat. No. B1359274
M. Wt: 159.61 g/mol
InChI Key: SUDVBWMNUVBMHV-UHFFFAOYSA-N
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Description

4-Pyridineethanol Hydrochloride is a chemical compound with the molecular formula C7H9NO.ClH and a molecular weight of 159.62 . It is also known by the IUPAC name 2-(4-pyridinyl)ethanol hydrochloride .


Molecular Structure Analysis

The InChI code for 4-Pyridineethanol Hydrochloride is 1S/C7H9NO.ClH/c9-6-3-7-1-4-8-5-2-7;/h1-2,4-5,9H,3,6H2;1H . The InChI key is SUDVBWMNUVBMHV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Pyridineethanol Hydrochloride is a solid substance . It should be stored under inert gas and conditions to avoid are hygroscopic . The melting point ranges from 149.0 to 152.0 °C .

Scientific Research Applications

Catalytic Applications

  • Recyclable Catalyst for Acylation: 4-(N,N-Dimethylamino)pyridine hydrochloride (a derivative of 4-Pyridineethanol Hydrochloride) has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This process involved forming N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which then reacted with a nucleophilic substrate to release the acylation product and regenerate the catalyst. The reaction mechanism was investigated in detail (Liu, Ma, Liu, & Wang, 2014).

Magnetic and Optical Properties

  • Molecular Nanoscale Magnetic Refrigerants: A study exploring the use of pyridine-2,6-dimethanol (a related compound) in metal cluster chemistry led to the creation of a {Cu(II)15Gd(III)7} cagelike molecule. This compound demonstrated ferrimagnetic behavior with potential as a low-temperature magnetic refrigerant (Dermitzaki et al., 2013).

Chemical Synthesis and Reactions

  • Synthesis of Tetrathiafulvalene-π-Spacer-Acceptor Derivatives: The compound 4-[2-tetrathiafulvalenyl-ethenyl]pyridine, prepared from a reaction involving a pyridine derivative, was investigated. This study focused on the synthesis, crystal structure, and the electrochemical properties of the compound (Andreu, Malfant, Lacroix, & Cassoux, 2000).

Apoptosis and Cancer Research

  • Regulation of Apoptosis: α-(Trichloromethyl)-4-pyridineethanol (PETCM), a derivative of 4-Pyridineethanol Hydrochloride, was identified as an activator of caspase-3 in extracts of cancer cells. This study revealed the regulatory roles of oncoprotein ProT and tumor suppressor PHAP in apoptosis, providing insights into a pathway that regulates mitochondria-initiated caspase activation (Jiang et al., 2003).

properties

IUPAC Name

2-pyridin-4-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c9-6-3-7-1-4-8-5-2-7;/h1-2,4-5,9H,3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDVBWMNUVBMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridineethanol Hydrochloride

CAS RN

383177-54-6
Record name 4-Pyridineethanol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383177546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-PYRIDINEETHANOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M5Y6U7G9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Korytnyk, PGG Potti - Journal of Medicinal Chemistry, 1977 - ACS Publications
Analogues of pyridoxal bearing a-and d-chlorovinyl,/3-bromovinyl, butadienyl, acetyl, and 1-butenyl groups in place of the formyl group have been synthesized by subjecting 3, a6-di-0-…
Number of citations: 8 pubs.acs.org

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